2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with diphenyl and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple, and then added to an alkene to form the cyclopropane ring . The reaction conditions often require an inert atmosphere and low temperatures to stabilize the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylcyclopropenone: Another cyclopropane derivative with similar structural features but different functional groups.
Cycloprop-2-ene carboxylic acid: A related compound with a cyclopropane ring and carboxylic acid group.
Uniqueness
2,2-Diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern and the presence of both diphenyl and phenylpropyl groups
Properties
CAS No. |
64969-37-5 |
---|---|
Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-(2-phenylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO/c1-19(20-11-5-2-6-12-20)18-26-24(27)23-17-25(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3,(H,26,27) |
InChI Key |
UBQZBAVNQWYPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.